2-(5-methoxy-1H-indol-1-yl)ethanamine

Medicinal Chemistry Serotonin Receptor Pharmacology Structure-Activity Relationship

Researchers pursuing selective 5-HT6 receptor ligands often encounter limited access to N1-substituted indole scaffolds, as common C3-substituted tryptamines exhibit broad, non-selective receptor binding profiles. 2-(5-Methoxy-1H-indol-1-yl)ethanamine (CAS 120194-93-6) addresses this gap as a privileged N1-substituted building block. - Enables selective 5-HT6 targeting: related N1-substituted analogs achieve Ki = 25 nM, contrasting with 5-methoxytryptamine's weaker 5-HT6 affinity (Ki = 69.18 nM) and significant off-target activity at 5-HT1, 5-HT2, and 5-HT7 receptors. - Validated synthetic utility: participates in gold-catalyzed tandem reactions with alkynoic acids to yield tetracyclic products in 94% yield with high atom economy. Procure this intermediate to build focused 5-HT6 ligand libraries and conduct fundamental SAR studies differentiating N1- versus C3-alkylation contributions to receptor binding.

Molecular Formula C11H14N2O
Molecular Weight 190.24g/mol
CAS No. 120194-93-6
Cat. No. B603185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxy-1H-indol-1-yl)ethanamine
CAS120194-93-6
Molecular FormulaC11H14N2O
Molecular Weight190.24g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CCN
InChIInChI=1S/C11H14N2O/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7,12H2,1H3
InChIKeyKTHZVNMUARCVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methoxy-1H-indol-1-yl)ethanamine (CAS 120194-93-6): An N1-Substituted Indole for Serotonin Receptor Research and Chemical Biology Applications


2-(5-Methoxy-1H-indol-1-yl)ethanamine (CAS 120194-93-6) is a synthetic indole derivative characterized by an ethanamine moiety attached to the N1 position of the indole core, distinguishing it from the more common C3-substituted tryptamines like serotonin and 5-methoxytryptamine (mexamine) . This N1-substitution confers a distinct structural scaffold for probing serotonin receptor subtype interactions and serves as a versatile intermediate in the synthesis of complex, fused polycyclic heterocycles [1].

Why 2-(5-Methoxy-1H-indol-1-yl)ethanamine Cannot Be Substituted by Common 3-Substituted Tryptamines in Targeted Research


The substitution pattern on the indole ring is a critical determinant of biological activity and receptor subtype selectivity. Common C3-substituted tryptamines, such as serotonin (5-HT) and 5-methoxytryptamine, are potent, non-selective agonists at multiple serotonin receptor subtypes, often exhibiting nanomolar affinities across the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 families [1][2]. In contrast, N1-substituted indole-ethanamines like the target compound represent a distinct pharmacophore class [3]. Published structure-activity relationship (SAR) studies on related 1-(2-aminoethyl)-1H-indoles demonstrate that this N1-substitution can be exploited to develop ligands with high selectivity for specific receptor subtypes, such as the 5-HT6 receptor, a property not readily achievable with unmodified C3-substituted tryptamines [4].

Quantitative Differentiation of 2-(5-Methoxy-1H-indol-1-yl)ethanamine: Head-to-Head Binding, Structural, and Synthetic Comparisons


Structural Divergence: N1-Substitution Enables Distinct 5-HT6 Receptor Pharmacophore Development Compared to C3-Tryptamines

The N1-substitution pattern of 2-(5-methoxy-1H-indol-1-yl)ethanamine is a key structural feature that distinguishes it from C3-substituted tryptamines like serotonin and 5-methoxytryptamine. While C3-substituted tryptamines are generally non-selective agonists, SAR studies on N1-substituted indoles have revealed their utility in developing ligands with high selectivity for specific receptor subtypes, such as the 5-HT6 receptor [1]. This is a class-level inference based on the distinct pharmacophore space explored by N1-substituted indoles.

Medicinal Chemistry Serotonin Receptor Pharmacology Structure-Activity Relationship

Synthetic Utility: Demonstrated as a High-Yielding Intermediate in Gold-Catalyzed Tandem Reactions for Polycyclic Heterocycle Synthesis

2-(5-Methoxy-1H-indol-1-yl)ethanamine is not only a pharmacological probe but also a valuable synthetic intermediate. It has been demonstrated to participate in gold-catalyzed cascade reactions with alkynoic acids under microwave irradiation, yielding fused polycyclic indoles with high atom economy. In a representative reaction, the compound reacted with water as a solvent to produce a complex tetrahydropyrrolo[2',1':3,4]pyrazino[1,2-a]indol-3(2H)-one derivative in 94% yield [1]. This high yield in a complex, bond-forming reaction underscores its utility for constructing molecular diversity.

Organic Synthesis Catalysis Heterocyclic Chemistry

Binding Affinity at 5-HT6 Receptors: A Class-Level Advantage of N1-Substituted Indoles Over C3-Tryptamines

While specific binding data for 2-(5-methoxy-1H-indol-1-yl)ethanamine at the 5-HT6 receptor is not available, the N1-substituted indole-ethanamine scaffold is a recognized pharmacophore for 5-HT6 receptor ligands. For instance, the closely related compound 2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine (CHEMBL188182) demonstrates a binding affinity (Ki) of 25 nM at the human 5-HT6 receptor [1]. This is a class-level inference, as the N1-substitution pattern, rather than the specific 5-methoxy substituent, is the primary driver of 5-HT6 affinity in this series. In contrast, common C3-substituted tryptamines like 5-methoxytryptamine exhibit significantly weaker affinity for the 5-HT6 receptor (Ki = 69.18 nM) [2].

Pharmacology Receptor Binding 5-HT6 Ligands

Key Application Scenarios for 2-(5-Methoxy-1H-indol-1-yl)ethanamine in Medicinal Chemistry and Chemical Biology


Design and Synthesis of Selective 5-HT6 Receptor Ligands

The N1-substituted indole scaffold of 2-(5-methoxy-1H-indol-1-yl)ethanamine provides a privileged entry point for the development of selective 5-HT6 receptor ligands, a target of interest for cognitive disorders and obesity. As demonstrated by the 25 nM Ki of a related N1-substituted analog [1], this scaffold can be further functionalized (e.g., with arylsulfonyl groups at the C3 position) to achieve nanomolar affinity and high selectivity for the 5-HT6 receptor. This contrasts with the non-selective profile of C3-substituted tryptamines like 5-methoxytryptamine, which shows weaker 5-HT6 affinity (Ki = 69.18 nM) and significant off-target activity at 5-HT1, 5-HT2, and 5-HT7 receptors [2][3]. Researchers should procure this compound as a core starting material for building targeted 5-HT6 ligand libraries.

Synthesis of Complex, Fused Polycyclic Heterocycles via Gold Catalysis

This compound is a validated intermediate for the efficient construction of molecular complexity. It has been shown to participate in a gold-catalyzed tandem reaction with alkynoic acids, yielding a tetrahydropyrrolo[2',1':3,4]pyrazino[1,2-a]indol-3(2H)-one derivative in a remarkable 94% yield [4]. This reaction, which proceeds with high atom economy under microwave irradiation, highlights the compound's utility for generating diverse polycyclic scaffolds in a single operation. For synthetic and medicinal chemistry groups focused on library synthesis, procuring this building block enables rapid access to novel chemical space that would otherwise require lengthy, multi-step syntheses.

Investigating the Role of Indole N1-Substitution in Serotonin Receptor Pharmacology

The compound's unique N1-substitution pattern makes it an essential tool for fundamental SAR studies aimed at differentiating the contributions of indole N1- versus C3-alkylation to serotonin receptor binding and activation. While C3-substituted tryptamines are well-characterized broad-spectrum agonists [3], the pharmacological space of N1-substituted isotryptamines remains relatively underexplored [5]. By using 2-(5-methoxy-1H-indol-1-yl)ethanamine as a baseline scaffold, researchers can systematically introduce substituents to probe the structural determinants of receptor subtype selectivity and functional activity, providing insights not attainable with traditional C3-substituted tryptamine analogs.

Preparation of Melatonin and Tryptamine-Related Impurities and Metabolites

2-(5-Methoxy-1H-indol-1-yl)ethanamine serves as a synthetic precursor or structural analog for various indole-based biomolecules, including melatonin-related compounds . Its specific N1-substitution pattern makes it a valuable standard or intermediate for synthesizing and identifying potential impurities or metabolites in melatonin and tryptamine pathways, which is critical for analytical chemistry, quality control, and metabolic studies in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-methoxy-1H-indol-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.